![molecular formula C20H25N3S B5885699 4-benzyl-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide](/img/structure/B5885699.png)
4-benzyl-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide
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Overview
Description
4-benzyl-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide is a chemical compound with the molecular formula C20H25N3S. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines. Deprotection of these piperazines with PhSH (thiophenol) followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-benzyl-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-benzyl-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-benzyl-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide
- This compound
Comparison
Compared to other similar compounds, this compound is unique due to its specific substitution pattern on the piperazine ring. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development .
Biological Activity
4-benzyl-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide is a compound of interest due to its potential biological activities, particularly in the field of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a piperazine ring, a benzyl group, and a carbothioamide functional group, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. In particular, the inhibition of Polo-like kinase 1 (Plk1), a crucial regulator of cell division, has been explored. Compounds targeting Plk1 have shown promise in inducing apoptosis in cancer cells while sparing normal cells .
Table 1: Summary of Anticancer Activities
Compound Name | Target | Mechanism | Reference |
---|---|---|---|
This compound | Plk1 | Induces apoptosis | |
Compound A | Bcl-2 | Growth inhibition | |
Compound B | RET Kinase | Cell proliferation inhibition |
Neuroprotective Effects
The potential neuroprotective effects of this compound have also been investigated. Certain derivatives have demonstrated anticonvulsant properties and neuroprotective capabilities through modulation of neurotransmitter systems . This suggests that this compound could be explored for treating neurological disorders.
Case Study: Anticonvulsant Activity
A study evaluating the anticonvulsant activity of related compounds found that modifications in the phenyl ring significantly affected efficacy. The presence of specific substituents enhanced the compound's ability to protect against seizure activity in animal models .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Protein Kinases : By inhibiting key protein kinases like Plk1 and RET kinase, this compound can disrupt cell cycle progression and promote apoptosis in cancer cells.
- Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter levels, thus providing neuroprotective effects against excitotoxicity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of similar compounds. For instance:
- Substituent Variations : The presence of methyl groups on the phenyl ring enhances lipophilicity and binding affinity to target proteins.
- Functional Group Influence : The carbothioamide moiety is essential for maintaining biological activity by facilitating interactions with target enzymes.
Properties
IUPAC Name |
4-benzyl-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3S/c1-16-8-9-17(2)19(14-16)21-20(24)23-12-10-22(11-13-23)15-18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKLBKQUDBMWRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)N2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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